7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the oxadiazole ring: The chromen-2-one derivative is then reacted with hydrazine hydrate and pyridine-4-carboxylic acid to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group and the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Reduced heterocyclic compounds.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Fluorescent Probes: Due to its chromen-2-one core, it can be used as a fluorescent probe in biological imaging.
Medicine
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry
Dye and Pigment Production: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-amino-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
7-amino-3-(5-pyridin-4-yl-1,3,4-triazol-2-yl)-2H-chromen-2-one: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one imparts unique electronic properties and reactivity compared to its thiadiazole and triazole analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and enzyme inhibitors.
Properties
IUPAC Name |
7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c17-11-2-1-10-7-12(16(21)22-13(10)8-11)15-20-19-14(23-15)9-3-5-18-6-4-9/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKFAUHLIGFAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C(=C2)C3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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